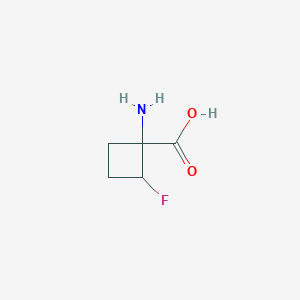
1-Amino-2-fluorocyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-fluorocyclobutanecarboxylic acid is a synthetic amino acid derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2-fluorocyclobutanecarboxylic acid typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are usually carried out under controlled conditions to ensure the formation of the desired cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-fluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-2-fluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Medicine: It is utilized in PET imaging to diagnose and monitor various cancers, including prostate cancer
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-2-fluorocyclobutanecarboxylic acid involves its uptake by amino acid transporters in cells . Once inside the cell, it can participate in various metabolic pathways. The compound’s fluorine atom enhances its stability and allows for its detection in imaging studies. The primary molecular targets include amino acid transporters such as ASCT2 and SNAT2 .
Comparison with Similar Compounds
- 1-Amino-3-fluorocyclobutanecarboxylic acid
- 2-Amino-2-fluorocyclobutanecarboxylic acid
- 1-Amino-2-chlorocyclobutanecarboxylic acid
Comparison: 1-Amino-2-fluorocyclobutanecarboxylic acid is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it offers enhanced stability and better imaging capabilities in PET scans .
Properties
Molecular Formula |
C5H8FNO2 |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
1-amino-2-fluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9) |
InChI Key |
FTLDEIVHFOUQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



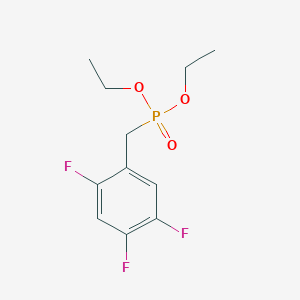
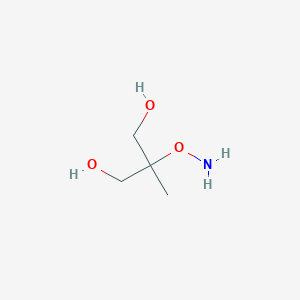
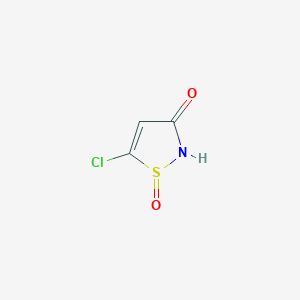
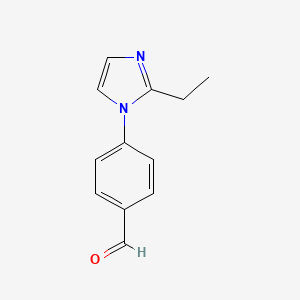
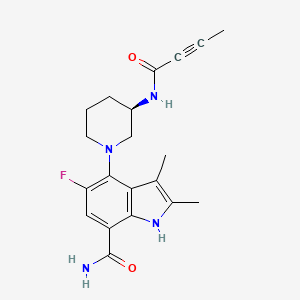
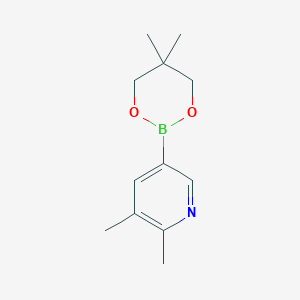
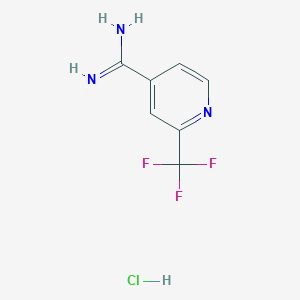
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
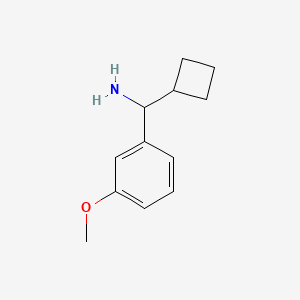
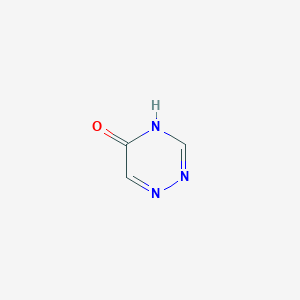

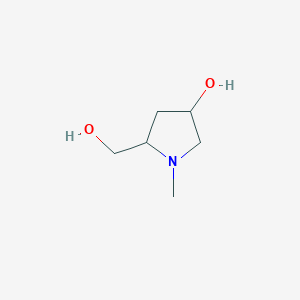
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
